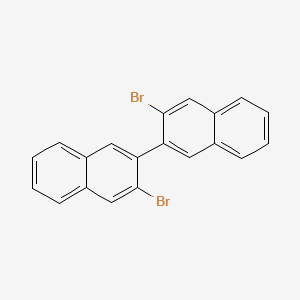

2,2'-Binaphthalene, 3,3'-dibromo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

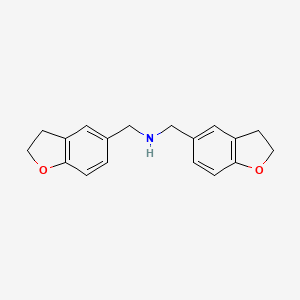

“2,2’-Binaphthalene, 3,3’-dibromo-” is a chemical compound with the molecular formula C22H16Br2O2 . It is also known as “3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene” and has a molecular weight of 472.17 .

Molecular Structure Analysis

The molecular structure of “2,2’-Binaphthalene, 3,3’-dibromo-” consists of two naphthalene rings connected at the 2 and 2’ positions, with bromine atoms attached at the 3 and 3’ positions and methoxy groups at the 2 and 2’ positions .Scientific Research Applications

Synthesis and Molecular Structure

Optically Active Group 15 Dinaphthoheteroles : The synthesis of optically active dinaphthoheteroles, like (R)-7-p-tolyldinaphtho[2,1-b;1′,2′-d]stibole, involves the use of 2,2'-dibromo-1,1'-binaphthyl. This compound exhibits fluxional behavior in NMR at elevated temperatures, indicating its dynamic molecular structure (Yasuike et al., 2001).

Enantiopure BINOL Derivatives : A method for high-yielding synthesis of enantiopure BINOL derivatives, such as 3,3'-dibromo-6,6'-di-tert-butyl BINOL, has been developed. These derivatives are valuable in asymmetric synthesis (Balaraman & Swamy, 2007).

Catalysis and Chemical Reactions

- Catalysis in Pudovik Reaction : 1,1'-Binaphthalene-2,2'-diol derivatives, when immobilized on polyethylene glycol, have been used to catalyze the Pudovik reaction efficiently and can be reused without loss of catalytic activity (Beletskaya et al., 2011).

Chiroptical Properties

- Vibrational Circular Dichroism Studies : The absolute configuration of certain BINOL derivatives, like 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol, has been confirmed using vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).

Fluorescence and Sensing Applications

- Fluorescence Polymer Sensors : BINOL-based polymer sensors exhibit significant fluorescence enhancement upon addition of certain anions, like fluoride, demonstrating their potential in anion detection (Li et al., 2014).

Solvent Effects on Molecular Structure

- Impact of Solvent Molecules : Studies on molecules like 6,6'-dibromo-[1,1'-binaphthalene]-2,2'-diol in solvents such as dimethyl sulfoxide reveal significant effects on their vibrational absorption and circular dichroism spectra, highlighting the importance of considering solvent effects in spectroscopic analysis (Heshmat et al., 2014).

Solid State and Crystalline Properties

- Solid State Investigation : The crystalline structures of BINOL and its derivatives, including 1,1'-binaphthalene-2,2'-diyl bispivaloate, have been solved, providing insights into their application in asymmetric catalysis (Maria et al., 2017).

Novel Reactions and Syntheses

- Oxidative C-O Bond Formation : An investigation into the oxidative C-O bond formation in BINOL derivatives, like 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol, reveals new pathways for synthesizing phosphoric acids, which are effective asymmetric catalysts (Abraham & Honegger, 2020).

properties

IUPAC Name |

2-bromo-3-(3-bromonaphthalen-2-yl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUVDVTYZAXUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=CC4=CC=CC=C4C=C3Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578903 |

Source

|

| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Binaphthalene, 3,3'-dibromo- | |

CAS RN |

198406-46-1 |

Source

|

| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)

![(3S,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)

![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)